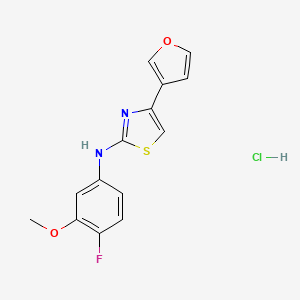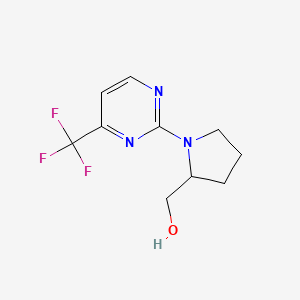
N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, also known as AM694, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the endocannabinoid anandamide and acts as a potent agonist of the CB1 receptor.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A derivative of N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated significant biological activity. It showed potent cytotoxicity against cancer cell lines like HeLa and HepG2, with IC50 values of 62.37 µg/mL, and moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Chemical Transformations
The compound furan-2-ylmethyl, a structural component of the mentioned chemical, undergoes facile decarboxylative Claisen rearrangement to yield various heteroaromatic products. This chemical reaction is significant in organic synthesis, particularly in creating complex molecular structures (Craig et al., 2005).
Antimicrobial Activity
In the domain of antimicrobial research, a related compound, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, was synthesized and showed notable antimicrobial properties. This synthesis and its biological evaluation contribute to the development of new antimicrobial agents (Arora et al., 2013).
Synthesis Methods
A study focused on synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, which included the synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide. This method represents an advancement in the efficient and rapid synthesis of furan-containing compounds (Janczewski et al., 2021).
Pesticidal Activity
A catalyst-free domino reaction involving a compound structurally similar to N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine resulted in products with significant pesticidal activity, particularly against Myzus persicae (Zhao et al., 2020).
Heterocyclic Compound Synthesis
The compound has relevance in the synthesis of diverse heterocyclic compounds, such as N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are vital in pharmaceutical and chemical research (El-Essawy & Rady, 2011).
Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity are another area of application. Compounds like 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, derived from similar chemical structures, have shown promising results against various cancer cell lines (Kumar et al., 2013).
Aroma Compound Formation
The compound is also relevant in the formation of aroma compounds. Furfuryl-pyrroles, derivatives associated with furfuryl-amine, a related compound, contribute to various organoleptic properties in foods like coffee and chocolate (Nikolov & Yaylayan, 2012).
Mecanismo De Acción
Target of Action
The compound, also known as [(furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine hydrochloride, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYQVLKPDIWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)



![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)